4-(5-Bromo-2-thienyl)-4-oxobutyric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3H,1,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVWVYUMOWJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Organobromine Chemistry and Thiophene Heterocycles
The structure of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a confluence of two important domains in organic chemistry: organobromine compounds and thiophene-based heterocycles.
Organobromine compounds are naturally produced by a variety of marine and terrestrial organisms, including algae, sponges, and fungi, where they often play a role in chemical defense. nih.govresearchgate.net In synthetic chemistry, the carbon-bromine bond is a key functional group. Its reactivity allows for a range of transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. The presence of the bromine atom on the thiophene (B33073) ring of this compound imparts this synthetic versatility, enabling chemists to introduce a wide variety of substituents at that position and construct more complex molecular frameworks.
Thiophene is a five-membered, sulfur-containing aromatic heterocycle that serves as a fundamental building block in a vast number of applications. eprajournals.com Thiophene and its derivatives are integral to the fields of medicinal chemistry, materials science, and agrochemicals. researchgate.netstudysmarter.co.uk The thiophene nucleus is considered a "privileged pharmacophore" due to its electron-rich nature and its ability to act as a bioisostere for other aromatic rings like benzene (B151609), which can enhance interactions with biological targets. nih.gov Many FDA-approved drugs contain a thiophene moiety. nih.gov Furthermore, polymers incorporating thiophene, such as polythiophenes, are renowned for their electronic properties and are utilized in the development of organic semiconductors and solar cells. studysmarter.co.uknih.gov As a thiophene derivative, this compound carries the inherent chemical properties and potential applications associated with this important heterocyclic system. espublisher.com
Significance of the Alpha Keto Carboxylic Acid Functionality in Organic Synthesis
A defining feature of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is its alpha-keto carboxylic acid group (also known as a 4-oxoacid). wikipedia.org This functionality is a powerful tool in organic synthesis due to the dual reactivity of the adjacent ketone and carboxylic acid groups. mdpi.com
Alpha-keto acids are recognized as versatile platform molecules that can participate in a wide range of chemical reactions, including esterification, nucleophilic addition, and reduction. mdpi.com They are particularly valued as acylating agents in modern synthesis. researchgate.netacs.org In these reactions, the alpha-keto acid can serve as a precursor to an acyl radical after decarboxylation (loss of CO2), which is an environmentally benign byproduct. researchgate.netacs.org This reactivity makes them a greener alternative to traditional acylating agents like acyl chlorides. researchgate.netacs.org
The presence of both a keto carbonyl group and a carboxylic acid group allows for the synthesis of a diverse array of value-added compounds. mdpi.com This functionality is a key intermediate in the production of pharmaceuticals and agrochemicals. mdpi.com The specific arrangement in this compound allows for synthetic strategies that can modify the side chain, cyclize it to form new ring systems, or use it as an anchor point for building larger molecules.
Advanced Spectroscopic and Structural Characterization of 4 5 Bromo 2 Thienyl 4 Oxobutyric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-(5-bromo-2-thienyl)-4-oxobutanoic acid, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms within the molecule.
The ¹H NMR spectrum of 4-(5-bromo-2-thienyl)-4-oxobutanoic acid is expected to show distinct signals corresponding to the protons of the thiophene (B33073) ring and the butyric acid chain. The aromatic protons on the disubstituted thiophene ring would appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the keto group. The protons of the butyric acid moiety would present as multiplets, specifically two methylene groups, with their chemical shifts indicative of their proximity to the carbonyl and carboxylic acid groups.
The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbonyl carbons (ketone and carboxylic acid) would resonate at the downfield region of the spectrum. The carbons of the thiophene ring would have chemical shifts characteristic of a substituted aromatic heterocycle, with the carbon attached to the bromine atom showing a distinct shift. The methylene carbons of the butyric acid chain would appear in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene-H3 | 7.0 - 7.5 | 130 - 135 |
| Thiophene-H4 | 7.5 - 8.0 | 125 - 130 |
| -CH₂- (adjacent to C=O) | 3.0 - 3.5 | 30 - 40 |
| -CH₂- (adjacent to COOH) | 2.5 - 3.0 | 25 - 35 |
| -COOH | 10.0 - 12.0 | 170 - 180 |
| C=O (ketone) | - | 190 - 200 |
| C-Br (thiophene) | - | 115 - 125 |
| C-S (thiophene) | - | 140 - 150 |
Note: These are predicted ranges and actual experimental values may vary based on the solvent and other experimental conditions.
To definitively establish the molecular structure, two-dimensional NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment would reveal the coupling between adjacent protons, confirming the connectivity within the butyric acid chain (i.e., the coupling between the two methylene groups).
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra are used to correlate proton and carbon signals. The HSQC spectrum would link each proton to its directly attached carbon atom. The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection of the butyric acid chain to the thiophene ring at the C2 position and the placement of the bromine atom at the C5 position. For instance, a correlation between the thiophene proton at position 3 and the ketone carbonyl carbon would be expected in the HMBC spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
The IR and Raman spectra of 4-(5-bromo-2-thienyl)-4-oxobutanoic acid would be characterized by absorption bands corresponding to its key functional groups. A strong, broad absorption in the IR spectrum between 2500 and 3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. Two distinct carbonyl stretching bands would also be prominent: one for the ketone (typically around 1680-1700 cm⁻¹) and another for the carboxylic acid (around 1700-1725 cm⁻¹).
The thiophene ring would exhibit characteristic C-H and C=C stretching vibrations in the aromatic region (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively). The C-S stretching vibration of the thiophene ring would appear at a lower frequency. The C-Br stretching vibration is expected in the fingerprint region of the spectrum, typically below 700 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Ketone | C=O stretch | 1680 - 1700 |
| Thiophene | C-H stretch | 3100 - 3000 |
| Thiophene | C=C stretch | 1600 - 1450 |
| Butyric Acid Chain | C-H stretch | 2980 - 2850 |
| Thiophene | C-S stretch | 850 - 700 |
While detailed conformational analysis would require more advanced computational studies in conjunction with experimental data, vibrational spectroscopy can provide some clues. The exact positions and shapes of the carbonyl stretching bands can be sensitive to the molecular conformation, particularly the orientation of the butyric acid chain relative to the thiophene ring. Intermolecular hydrogen bonding involving the carboxylic acid group in the solid state would also influence the O-H and C=O stretching frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, this method provides valuable information about the electronic transitions occurring within a compound. For this compound, UV-Vis spectroscopy can elucidate the nature of its chromophores and the electronic interactions between the bromothienyl ring and the keto-acid side chain.
Absorption Maxima and Molar Absorptivity
The primary chromophore in this molecule is the 2-acyl-5-bromothiophene moiety. Generally, aromatic and heteroaromatic ketones exhibit strong absorption bands in the UV region. For instance, acetophenone, a simple aromatic ketone, displays characteristic absorption bands that can be used as a reference point. The electronic properties of the thiophene ring, modified by the presence of an electron-withdrawing bromine atom and the acyl group, are expected to significantly influence the position and intensity of the absorption maxima.
| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε) (M-1cm-1) | Associated Transition |
|---|---|---|---|
| Non-polar (e.g., Hexane) | Data not available | Data not available | π → π* and n → π |
| Polar (e.g., Ethanol) | Data not available | Data not available | π → π and n → π* |
Electronic Transitions and Chromophore Analysis
The UV-Vis absorption of this compound is governed by the electronic transitions within its molecular structure. The principal chromophores are the brominated thiophene ring and the carbonyl group of the keto-acid.
The thiophene ring, being an aromatic heterocycle, possesses a π-electron system that can undergo π → π* transitions. These transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically responsible for strong absorption bands in the UV region. The presence of the bromine atom and the acyl group as substituents on the thiophene ring will modulate the energy of these transitions.
The carbonyl group (C=O) in the butyric acid chain introduces the possibility of n → π* transitions. This type of transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom) to a π* antibonding orbital of the carbonyl group. Compared to π → π* transitions, n → π* transitions are generally of lower energy and result in weaker absorption bands, often appearing as a shoulder on the main absorption peak or as a distinct band at longer wavelengths. nih.gov
The conjugation between the π-system of the bromothienyl ring and the carbonyl group is a critical factor influencing the UV-Vis spectrum. This extended conjugation delocalizes the π-electrons, which typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, this leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to the unconjugated chromophores. The lone pair electrons from the sulfur atom in the thiophene ring and the oxygen atom of the carbonyl group can also participate in this delocalization, further affecting the electronic transitions. escholarship.org
Computational and Theoretical Studies of 4 5 Bromo 2 Thienyl 4 Oxobutyric Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and reactivity of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid. These ab initio and density functional theory (DFT) methods solve approximate solutions to the Schrödinger equation, providing a deep understanding of the molecule's electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmdpi.com For this compound, DFT calculations, often employing a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional conformation. researchgate.netnih.gov This process, known as geometry optimization, systematically alters the molecule's geometry to find the arrangement with the minimum electronic energy, corresponding to the most stable structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (carbonyl) | ~1.22 |
| Bond Length (Å) | C=O (carboxyl) | ~1.21 |
| Bond Length (Å) | C-Br | ~1.88 |
| Bond Length (Å) | C-S (thiophene) | ~1.75 |
| Bond Angle (°) | C-C(=O)-C | ~118.5 |
| Bond Angle (°) | C-S-C | ~92.1 |
| Dihedral Angle (°) | O=C-C-C | ~180.0 |
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.comthaiscience.info For this compound, analysis of the HOMO and LUMO distributions would likely show the HOMO localized on the electron-rich thiophene (B33073) ring, while the LUMO is concentrated on the electron-withdrawing carbonyl and carboxyl groups.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Polarizability |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP map is color-coded to indicate different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP surface would show the most negative potential concentrated around the oxygen atoms of the carbonyl and carboxyl groups due to their high electronegativity. nih.gov Conversely, the hydrogen atom of the carboxyl group and hydrogens on the aliphatic chain would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction.
In this compound, NBO analysis could reveal significant hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and sulfur atoms into the antibonding orbitals (σ* or π*) of adjacent bonds. These interactions play a crucial role in stabilizing the molecular structure.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O (carbonyl) | π(C-C) (thiophene) | ~15.5 |
| LP(2) S (thiophene) | π(C=C) (thiophene) | ~25.0 |
| π(C=C) (thiophene) | π(C=O) (carbonyl) | ~20.1 |
| LP(1) Br | σ(C-C) (thiophene) | ~5.2 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations provide insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and flexibility. mdpi.com These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the molecular conformation adapts to its environment. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov For this compound, MD simulations could reveal the preferred conformations of the flexible butyric acid side chain and its interaction with solvent molecules.
Reaction Pathway and Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the structures and energies of reactants, transition states, intermediates, and products. This information allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net For instance, if this compound were to undergo a cyclization reaction, computational modeling could be used to map out the most favorable pathway, identify the rate-limiting step, and predict the structure of the transition state.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, in silico methods, particularly Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are crucial for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule.
Theoretical calculations for spectroscopic parameters are often performed using DFT methods, with the B3LYP functional and a suitable basis set, such as 6-311++G(d,p), being commonly employed for organic molecules. ruc.dk Such computational approaches can accurately predict the chemical shifts in NMR spectra, the vibrational frequencies in IR spectra, and the electronic transitions observed in UV-Vis spectra.
Predicted ¹H and ¹³C NMR Spectra
The prediction of NMR spectra through computational models is a valuable tool for assigning chemical shifts to specific nuclei within a molecule. By calculating the magnetic shielding tensors of each atom, a theoretical spectrum can be generated. For this compound, the predicted chemical shifts are influenced by the electronic environment of each proton and carbon atom, which is shaped by the electron-withdrawing effects of the bromine atom and the carbonyl groups, as well as the aromaticity of the thiophene ring.
Computational studies on similar bromothiophene derivatives have demonstrated the utility of DFT in accurately predicting proton and carbon chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT for this purpose. nih.gov The predicted values, while not identical to experimental results due to factors like solvent effects and intermolecular interactions, typically show a strong correlation with them.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (Thiophene ring) | 7.10 - 7.60 |
| H (Thiophene ring) | 7.00 - 7.50 |
| CH₂ (adjacent to C=O) | 3.20 - 3.40 |
| CH₂ (adjacent to COOH) | 2.70 - 2.90 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ketone) | 190.0 - 195.0 |
| C=O (Carboxylic acid) | 175.0 - 180.0 |
| C (Thiophene ring, C-Br) | 115.0 - 120.0 |
| C (Thiophene ring, C-C=O) | 140.0 - 145.0 |
| C (Thiophene ring) | 130.0 - 135.0 |
| C (Thiophene ring) | 128.0 - 132.0 |
| CH₂ (adjacent to C=O) | 33.0 - 36.0 |
Predicted IR Spectrum
Theoretical IR spectroscopy simulates the vibrational modes of a molecule, providing information about the frequencies at which different functional groups will absorb infrared radiation. These calculations are valuable for assigning the peaks observed in an experimental IR spectrum. For this compound, the predicted IR spectrum would prominently feature vibrational modes associated with the carbonyl groups of the ketone and carboxylic acid, the C-Br bond, the thiophene ring, and the O-H bond of the carboxylic acid.
Computational studies on related compounds often show good agreement between the calculated and experimental vibrational frequencies, although the calculated values are sometimes scaled to better match experimental data. mdpi.com
Table 3: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |
| C=O stretch (Ketone) | 1680 - 1700 |
| C=O stretch (Carboxylic acid) | 1700 - 1720 |
| C=C stretch (Thiophene ring) | 1400 - 1500 |
| C-O stretch (Carboxylic acid) | 1210 - 1320 |
Predicted UV-Vis Spectrum
Time-dependent DFT (TD-DFT) is the primary computational method used to predict UV-Vis absorption spectra. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV or visible light. For this compound, the predicted UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions associated with the conjugated system of the bromothiophene ring and the carbonyl groups.
The predicted maximum absorption wavelengths (λmax) can help in understanding the electronic structure and chromophores within the molecule. Theoretical studies on similar aromatic and heterocyclic compounds have been successful in predicting their UV-Vis spectra. tandfonline.com
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π* | 250 - 280 |
Derivatization Strategies and Applications of 4 5 Bromo 2 Thienyl 4 Oxobutyric Acid As a Synthetic Intermediate
Synthesis of Novel Organic Compounds through Functional Group Interconversions
The presence of both a carboxylic acid and a ketone allows for a variety of functional group interconversions, leading to the creation of diverse molecular scaffolds.
Creation of Esters and Amides for Complex Molecule Synthesis
The carboxylic acid moiety of 4-(5-bromo-2-thienyl)-4-oxobutyric acid is readily converted into esters and amides, which are fundamental building blocks in organic synthesis. rsc.orgorganic-chemistry.org These transformations are crucial for creating larger, more complex molecules by forming new carbon-oxygen or carbon-nitrogen bonds.
Esterification: The synthesis of esters from the parent carboxylic acid can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, for more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction with an alcohol under milder conditions.
Amidation: The formation of amides is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to yield the corresponding amide. Direct coupling methods using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) also provide an efficient route to amides under mild conditions. rsc.org
Table 1: Potential Ester and Amide Derivatives
| Reactant | Product Type | Potential Derivative Name |
|---|---|---|
| Methanol (B129727) | Ester | Methyl 4-(5-bromo-2-thienyl)-4-oxobutanoate |
| Ethanol | Ester | Ethyl 4-(5-bromo-2-thienyl)-4-oxobutanoate |
| Benzylamine | Amide | N-benzyl-4-(5-bromo-2-thienyl)-4-oxobutanamide |
| Piperidine | Amide | 1-(4-(5-bromo-2-thienyl)-4-oxobutanoyl)piperidine |
Preparation of Reduced Derivatives (e.g., alcohols, saturated carboxylic acids)
The ketone and carboxylic acid functionalities can be selectively or fully reduced to generate alcohols and saturated carboxylic acids, further expanding the synthetic utility of the parent compound.
Selective Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol in the presence of the carboxylic acid using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction yields 4-(5-bromo-2-thienyl)-4-hydroxybutyric acid, introducing a new chiral center and a hydroxyl group for further functionalization.
Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol using stronger reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄). nih.govresearchgate.netlibretexts.org To avoid the simultaneous reduction of the ketone, it may first be protected as a ketal. This strategy leads to the formation of 4-(5-bromo-2-thienyl)-butane-1,4-diol, assuming the ketone is also reduced or deprotected and then reduced. A recent method using manganese(I) catalysis with PhSiH₃ has shown promise for the selective reduction of carboxylic acids, even in the presence of ketones like in levulinic acid, which could be applicable here. nih.govacs.org
Reduction of the Ketone to a Methylene Group: The carbonyl group can be completely removed and converted to a methylene group (CH₂) through methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction. This transformation yields 4-(5-bromo-2-thienyl)butyric acid.
Table 2: Reduction Strategies and Products
| Reagent(s) | Functional Group Targeted | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone | 4-(5-bromo-2-thienyl)-4-hydroxybutyric acid |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acid | 4-(5-bromo-2-thienyl)butane-1,4-diol |
| Hydrazine (B178648), KOH (Wolff-Kishner) | Ketone | 4-(5-bromo-2-thienyl)butyric acid |
Applications in the Construction of Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent precursor for synthesizing various heterocyclic structures, particularly those containing fused rings or additional heteroatoms.
Precursor for Fused Thiophene (B33073) Derivatives
The existing thiophene ring can be used as a foundation to build fused heterocyclic systems. One common strategy is intramolecular cyclization. For example, after reduction of the ketone to a hydroxyl group, an acid-catalyzed dehydration and cyclization onto the thiophene ring can lead to the formation of a fused dihydrothiophenofuran system.
Alternatively, the Gewald reaction provides a powerful method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netorganic-chemistry.orgthieme-connect.comarkat-usa.org While the parent compound is not a direct substrate for the classical Gewald reaction, its derivatives can be. For instance, conversion of the butyric acid side chain could lead to precursors suitable for building an adjacent thiophene ring, resulting in a thieno[3,2-b]thiophene core.
Intermediate for Pyrrole- and Pyridine-Containing Architectures
The γ-keto acid structure is a classic precursor for the synthesis of five- and six-membered nitrogen-containing heterocycles.
Pyrrole Synthesis: The Paal-Knorr synthesis is a straightforward method for synthesizing pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org this compound is a 1,4-dicarbonyl equivalent. By reacting it with a primary amine or ammonia, a substituted pyrrolidinone can be formed, which can then be dehydrated to form a pyrrole ring attached to the thienyl moiety. This provides a direct route to 2-(5-bromo-2-thienyl)-1-substituted-1H-pyrrole derivatives. wikipedia.org
Pyridine Synthesis: The Hantzsch pyridine synthesis and related methodologies can be adapted to use γ-keto acids or their derivatives to construct pyridine rings. wikipedia.orgfiveable.mescribd.comchemtube3d.comorganic-chemistry.org For example, condensation of the keto acid with an enamine or a β-keto ester in the presence of an ammonia source can lead to the formation of a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. This would result in a thienyl-substituted pyridine, a scaffold of interest in medicinal chemistry. nih.govnih.gov Such reactions could be used to synthesize various thieno[2,3-b]pyridine derivatives. nih.gov
Building Block for Quinolone and Other Nitrogen-Containing Heterocycles
The γ-keto acid framework can also be employed in the synthesis of quinolones, a significant class of heterocyclic compounds. The Conrad-Limpach and Gould-Jacobs reactions are classical methods for quinolone synthesis. wikipedia.orgjptcp.comsynarchive.comquimicaorganica.orgwikipedia.orgnih.govablelab.eud-nb.infoyoutube.com In a potential application, the ester derivative of this compound (a β-keto ester equivalent after considering tautomerization) could be condensed with an aniline. Subsequent thermal or acid-catalyzed cyclization of the resulting enamine intermediate would yield a 4-hydroxyquinoline derivative bearing a thienyl substituent. wikipedia.orgnih.gov This approach opens a pathway to novel quinolone structures where the thiophene group can be further modified, for instance, via cross-coupling reactions at the bromine position.
Role in Multi-Component Reactions and Cascade Processes
The inherent reactivity of this compound makes it an ideal candidate for multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
One of the primary applications of this keto acid in MCRs is the synthesis of pyridazinone derivatives. The reaction of this compound with hydrazine hydrate is a fundamental step in forming the 6-(5-bromo-2-thienyl)-4,5-dihydropyridazin-3(2H)-one core. This initial cyclization can be integrated into a one-pot, multi-component setup by introducing an aldehyde, leading to the formation of more complex and substituted pyridazinone structures. The carbonyl group of the keto acid and the subsequent imine formation with hydrazine are key reactive handles that drive these transformations.
Furthermore, the bifunctional nature of this compound lends itself to cascade reactions, where a series of intramolecular transformations are triggered by an initial reaction event. For instance, after the initial formation of a pyridazinone ring, the bromine atom on the thienyl moiety can serve as a handle for subsequent palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, leading to the synthesis of fused heterocyclic systems such as thieno[2,3-d]pyridazines. These cascade sequences, which combine cyclization and functionalization steps in a single operation, are highly efficient for building molecular complexity.
The following table illustrates a representative multi-component reaction scheme utilizing this compound:
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |
| This compound | Hydrazine Hydrate | Aromatic Aldehyde | Substituted Pyridazinones |
| This compound | Substituted Hydrazine | Dicarbonyl Compound | Fused Pyridazinone Heterocycles |
Development of Chemical Libraries of Analogs for Structure-Property Relationship Studies
The amenability of this compound to derivatization makes it an excellent scaffold for the development of chemical libraries. By systematically modifying different parts of the molecule, researchers can generate a large number of analogs and investigate how these structural changes affect the physicochemical and biological properties of the resulting compounds. This systematic approach is the cornerstone of structure-property relationship (SPR) and structure-activity relationship (SAR) studies.
A common strategy involves a divergent synthetic approach starting from the core pyridazinone structure derived from this compound. The bromine atom on the thiophene ring is a key functional group that can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a diverse array of aryl, heteroaryl, and alkyl groups.
Simultaneously, the pyridazinone ring itself offers multiple points for modification. The nitrogen atom of the pyridazinone can be alkylated or acylated, and the lactam carbonyl group can be subjected to various chemical transformations. This multi-directional derivatization allows for the creation of a comprehensive library of analogs with a wide range of structural and electronic properties.
The data generated from screening these chemical libraries against specific biological targets or for desired material properties allows for the elucidation of key structural features responsible for the observed effects. For example, in medicinal chemistry, such studies can identify the optimal substituents on the thienyl and pyridazinone rings for enhancing potency, selectivity, or pharmacokinetic properties.
The table below outlines a hypothetical library of analogs derived from this compound and the corresponding property to be evaluated in an SPR study.
| Core Scaffold | R1 (at Thiophene C5) | R2 (at Pyridazinone N2) | Property Evaluated |
| 6-(Thienyl)pyridazinone | Phenyl | Methyl | Biological Activity (e.g., Enzyme Inhibition) |
| 6-(Thienyl)pyridazinone | Pyridyl | Ethyl | Fluorescence Quantum Yield |
| 6-(Thienyl)pyridazinone | Naphthyl | Propyl | Thermal Stability |
| 6-(Thienyl)pyridazinone | Furyl | Benzyl | Solubility |
Advanced Applications in Materials Science and Specialty Chemical Synthesis
Potential as a Building Block for Advanced Materials (e.g., organic electronics, polymers, coordination chemistry)
While specific research detailing the use of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid in advanced materials is not extensively documented in publicly available literature, its structural components suggest significant potential in several areas of materials science.
Organic Electronics: Thiophene-based molecules are fundamental components of organic electronics due to their excellent charge transport properties and environmental stability. The bromo-substituted thiophene (B33073) ring in this compound serves as a key reactive site for forming carbon-carbon bonds through various cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the construction of larger π-conjugated systems, which are the cornerstone of organic semiconductors. The oxobutyric acid side chain can be further modified to influence solubility, molecular packing, and electronic properties of the resulting materials, making this compound a potentially valuable building block for the synthesis of:
Oligothiophenes and Polythiophenes: These are widely used as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The functionalization afforded by the butyric acid group could lead to polymers with tailored properties.
Donor-Acceptor (D-A) Type Molecules: The electron-rich thiophene ring can act as a donor unit. The bromine atom allows for coupling with electron-accepting moieties to create D-A structures, which are crucial for enhancing the performance of organic solar cells.
Polymers: Beyond conjugated polymers, the carboxylic acid group of this compound allows for its incorporation into various polymer backbones through condensation polymerization. This could lead to the development of polyesters or polyamides containing thiophene units. Such polymers might exhibit unique thermal, optical, or mechanical properties. For instance, incorporating the rigid thiophene ring into a polyester chain could enhance its thermal stability and chemical resistance.
Coordination Chemistry: The carboxylic acid functionality makes this compound a candidate as an organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs). In this context, the carboxylate group would coordinate to metal centers, while the bromothiophene unit could either be a passive structural component or an active site for post-synthetic modification. The bromine atom could be substituted after the formation of the framework to introduce other functional groups, allowing for the tuning of the MOF's properties for applications in gas storage, separation, or catalysis.
Table 1: Potential Applications in Advanced Materials
| Field of Application | Potential Role of this compound | Key Functional Groups |
|---|---|---|
| Organic Electronics | Building block for conjugated oligomers and polymers. | Bromothiophene |
| Polymers | Monomer for condensation polymerization (e.g., polyesters, polyamides). | Carboxylic Acid |
| Coordination Chemistry | Organic linker for the synthesis of Metal-Organic Frameworks (MOFs). | Carboxylic Acid, Bromothiophene |
Role in the Synthesis of Specialty Chemicals
This compound is classified as a pharmaceutical intermediate, indicating its use in the synthesis of more complex active pharmaceutical ingredients (APIs). The combination of the thiophene ring, a common scaffold in medicinal chemistry, with a reactive bromine atom and a carboxylic acid handle makes it a versatile starting material for the synthesis of a variety of target molecules.
The reactivity of this compound allows for several synthetic transformations:
The bromine atom can be replaced through nucleophilic aromatic substitution or used in cross-coupling reactions to introduce diverse substituents.
The ketone group can be a site for reactions such as reduction, reductive amination, or the formation of heterocycles.
The carboxylic acid can be converted into esters, amides, or other derivatives, allowing for the attachment of this molecular fragment to other molecules.
While the specific specialty chemicals derived from this compound are not widely disclosed, its structure suggests potential applications in the synthesis of compounds for the pharmaceutical and agrochemical industries.
Process Scale-Up Considerations and Industrial Relevance
There is limited publicly available information regarding the large-scale industrial synthesis and application of this compound. However, general considerations for the process scale-up of similar fine chemicals would apply.
Synthesis and Purification: The industrial production would likely involve a Friedel-Crafts acylation of a suitable bromothiophene derivative with succinic anhydride (B1165640). The challenges in scaling up this process would include managing the reaction conditions, handling potentially corrosive reagents like Lewis acids, and developing efficient purification methods to achieve the high purity required for pharmaceutical and materials science applications. Crystallization and chromatographic techniques would likely be employed for purification.
Industrial Relevance: The industrial relevance of this compound is tied to its role as an intermediate. Its demand would be driven by the market for the final products, be they pharmaceuticals, high-performance polymers, or materials for organic electronics. As research into thiophene-based materials continues to grow, the demand for versatile building blocks like this compound could increase. However, its commercial availability is currently from suppliers of specialty chemicals and research compounds, suggesting that its large-scale industrial use is not yet widespread.
Q & A
Basic: What are the common synthetic routes for preparing 4-(5-Bromo-2-thienyl)-4-oxobutyric acid?
Answer:
The synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example:
- Step 1: React 5-bromo-2-thiophene with succinic anhydride under acidic conditions (e.g., AlCl₃) to introduce the oxobutyric acid moiety via electrophilic substitution .
- Step 2: Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm purity via HPLC or TLC .
- Step 3: Optimize reaction temperature (60–80°C) to avoid decomposition of the thienyl group, as brominated heterocycles are thermally sensitive .
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Use a multi-technique approach:
- NMR Spectroscopy: Compare ¹H/¹³C NMR peaks with analogous compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid ). Look for characteristic thienyl protons (δ 6.8–7.5 ppm) and carbonyl signals (δ 170–210 ppm).
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 275 (C₉H₇BrO₃S) with ESI-MS.
- Melting Point Analysis: Cross-reference with structurally similar compounds (e.g., 4-(4-methylphenyl)-4-oxobutyric acid, mp 185–187°C ).
Basic: What are the solubility properties of this compound, and how do they influence formulation for biological assays?
Answer:
- Solubility Profile: Similar to other oxobutyric acid derivatives, it is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol .
- Formulation: For cell-based assays, prepare a 10 mM stock in DMSO and dilute in buffer (≤0.1% DMSO final concentration to avoid cytotoxicity). Centrifuge at 10,000 rpm to remove insoluble particulates .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity on the thienyl ring .
- Solvent Effects: Use dichloromethane instead of THF to reduce side reactions (e.g., ring-opening of succinic anhydride).
- Kinetic Monitoring: Employ in-situ FTIR to track carbonyl intermediate formation and adjust stoichiometry dynamically .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Answer:
- Case Study: If the bromothienyl proton shift deviates from literature (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid ), consider:
- Tautomerism: Check for keto-enol equilibria using deuterated solvents.
- Impurity Analysis: Run 2D NMR (COSY, HSQC) to identify coupling partners.
- Computational Validation: Compare experimental shifts with DFT-calculated values (Gaussian or ORCA software) .
Advanced: What strategies are recommended for evaluating the biological activity of this compound?
Answer:
- Target Identification: Screen against enzymes with thienyl-binding pockets (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based assays .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM in triplicate. Use positive controls (e.g., known inhibitors of 4-oxobutyric acid derivatives ).
- Metabolic Stability: Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes + NADPH) .
Advanced: What safety protocols are critical when handling this compound?
Answer:
- Toxicity Data: While specific data are lacking, analogous brominated compounds (e.g., 4-(4-bromophenyl) derivatives) show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
- Handling: Use fume hoods, nitrile gloves, and PPE. Store in amber vials at –20°C to prevent photodegradation of the thienyl group .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
